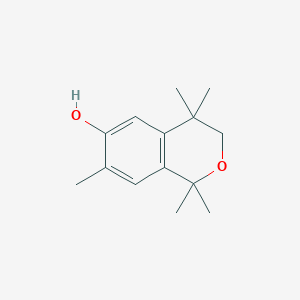
Trimethylsilyl dipropan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl diisopropylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisopropylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. It is a colorless liquid with a distinct odor and is soluble in various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylsilyl diisopropylcarbamate is typically synthesized through the reaction of trimethylsilyl chloride with diisopropylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{(i-Pr}_2\text{NCO}_2\text{H)} \rightarrow \text{(CH}_3\text{)}_3\text{SiNCO}_2\text{(i-Pr}_2\text{)} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of trimethylsilyl diisopropylcarbamate involves similar reaction conditions but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation to obtain high-purity product.
化学反応の分析
Types of Reactions: Trimethylsilyl diisopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the trimethylsilyl group.
Hydrolysis: In the presence of water or aqueous acids, it hydrolyzes to form diisopropylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can displace the trimethylsilyl group.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Major Products:
Diisopropylcarbamate: Formed through hydrolysis.
Trimethylsilanol: Another product of hydrolysis.
科学的研究の応用
Trimethylsilyl diisopropylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to protect functional groups.
Industry: Utilized in the production of high-purity chemicals and materials, including polymers and resins.
作用機序
The primary mechanism by which trimethylsilyl diisopropylcarbamate exerts its effects is through the formation of a stable protective layer over reactive functional groups. This prevents unwanted side reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, revealing the protected functional group for further reactions.
類似化合物との比較
Trimethylsilyl Chloride: Used for similar protective purposes but is more reactive.
Trimethylsilyl Cyanide: Utilized in nucleophilic addition reactions.
Trimethylsilyl Azide: Employed in azide-alkyne cycloaddition reactions.
Uniqueness: Trimethylsilyl diisopropylcarbamate is unique due to its dual functionality, providing both protection and the ability to be easily removed under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial.
特性
CAS番号 |
89029-15-2 |
|---|---|
分子式 |
C10H23NO2Si |
分子量 |
217.38 g/mol |
IUPAC名 |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
InChIキー |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

